3-ADP-2-phosphoglyceric acid
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Overview
Description
3-ADP-2-phosphoglyceric acid is a 3-ADP-glyceric acid having a phosphate group at the 2-position of the glyceric acid moiety. It is a tetronic acid derivative and a 3-ADP-glyceric acid. It derives from a glyceric acid. It is a conjugate acid of a 3-ADP-2-phosphoglycerate(5-).
Scientific Research Applications
Regulation in Starch Biosynthesis
3-ADP-2-phosphoglyceric acid, or 3-phosphoglyceric acid, plays a crucial role in the biosynthesis of starch. In the algae Chlorella pyrenoidosa, 3-phosphoglyceric acid activates ADP-Glucose pyrophosphorylase, a key enzyme in starch synthesis, by about 20-fold. This activation is significant in regulating starch biosynthesis in Chlorella (Sanwal & Preiss, 1967).
Influence on Starch Levels in Chloroplasts
The 3-phosphoglyceric acid/inorganic phosphate ratio has been identified as a major factor in controlling starch levels in chloroplasts. In barley leaf ADP-Glucose pyrophosphorylase, 3-phosphoglyceric acid is required for maximal activity and is a crucial regulator, suggesting its importance in starch biosynthesis under varying metabolic conditions (Kleczkowski, 1999).
Thermal Stability and Allosteric Properties in Maize Endosperm
3-Phosphoglyceric acid stabilizes maize endosperm ADP-Glucose pyrophosphorylase against thermal inactivation. It acts synergistically with substrates like ATP and ADP-Glc, enhancing the enzyme's thermal stability and suggesting its role in maintaining enzyme function under various temperature conditions (Boehlein et al., 2007).
Role in Glycolysis and Phosphoglycerate Kinase Activity
3-Phosphoglyceric acid is a substrate in the glycolytic pathway, involved in the reaction catalyzed by phosphoglycerate kinase. Its transient kinetics in yeast provide insights into the enzyme's reaction pathway and highlight its importance in ATP production during glycolysis (Geerlof et al., 2005).
Allosteric Regulation in ADP-Glucose Pyrophosphorylase
3-Phosphoglyceric acid activates ADP-Glucose pyrophosphorylase in maize endosperm and increases the enzyme's affinity for its substrates, indicating its role in regulating starch biosynthesis in non-photosynthetic tissues (Dickinson & Preiss, 1969).
Properties
Molecular Formula |
C13H20N5O16P3 |
---|---|
Molecular Weight |
595.24 g/mol |
IUPAC Name |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/t5-,6?,8-,9-,12-/m1/s1 |
InChI Key |
FNEVPPRBJBZTAF-MDSCUQPFSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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